ABT-767
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ABT767; ABT 767; ABT-767 |
Origin of Product |
United States |
Scientific Research Applications
Treatment of Advanced Solid Tumors
ABT-767 has been evaluated in multiple clinical trials focusing on patients with advanced solid tumors, particularly those with BRCA1/2 mutations. A notable Phase 1 study assessed its safety, tolerability, pharmacokinetics, and efficacy in patients with high-grade serous ovarian cancer, fallopian tube cancer, and primary peritoneal cancer.
- Study Design : The study involved a dose-escalation approach where patients received this compound orally until disease progression or unacceptable toxicity occurred. Doses ranged from 20 mg once daily to 500 mg twice daily.
- Results : The recommended Phase 2 dose was established at 400 mg twice daily. The objective response rate was 21% among evaluable patients, with a higher response rate observed in those with BRCA mutations and homologous recombination deficiency .
Combination Therapies
This compound is being explored in combination with other chemotherapeutic agents to enhance treatment outcomes. Preclinical studies suggest that it may increase the sensitivity of tumor cells to traditional chemotherapeutics, potentially leading to improved efficacy and reduced resistance .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it demonstrates dose-proportional absorption up to the maximum tested dose of 500 mg twice daily. The half-life of the drug is approximately 2 hours, and food intake does not significantly affect its bioavailability .
Safety Profile
In clinical trials, this compound exhibited a manageable safety profile. Common adverse events included nausea, fatigue, decreased appetite, and anemia. Notably, anemia showed a dose-dependent increase, which is critical for monitoring during treatment .
Case Study: Efficacy in Ovarian Cancer
A cohort of patients with ovarian cancer demonstrated a median progression-free survival of 6.7 months for those with homologous recombination deficiency compared to 1.8 months for those without. This highlights the potential of this compound as a targeted therapy for specific patient populations .
| Parameter | Value |
|---|---|
| Recommended Phase 2 Dose | 400 mg BID |
| Objective Response Rate | 21% (overall), 30% (ovarian) |
| Median Progression-Free Survival | HRD Positive: 6.7 months |
| HRD Negative: 1.8 months |
Comparison with Similar Compounds
Research Findings and Implications
Table 2: this compound Efficacy by Biomarker Subgroup
| Subgroup | ORR (RECIST 1.1/CA-125) | Median PFS (Months) |
|---|---|---|
| HRD-positive ovarian | 47% (16/34) | 6.7 |
| HRD-negative ovarian | 0% (0/26) | 1.8 |
| Platinum-sensitive | 54% (14/26) | Not reported |
| Platinum-resistant | 8% (2/24) | Not reported |
Key Observations
Unanswered Questions
Preparation Methods
Vilsmeier-Haack Cyclization for Pyridinone Scaffolds
The one-pot synthesis of 1,3-disubstituted pyridin-2(1H)-ones under Vilsmeier conditions (DMF/POCl₃) provides a template for constructing PARP inhibitor cores:
Reaction Parameters
| Component | Role in Synthesis |
|---|---|
| α-Hydroxyketene S,S-acetals | Nucleophilic carbonyl precursors |
| POCl₃ | Cyclodehydration agent |
| DMF | Carbonyl activation |
This method achieves 65-78% yields for electron-deficient systems, with regioselectivity controlled by substituent electronic effects. For this compound, analogous conditions could facilitate:
Halogenation Strategies for Heteroaromatic Systems
Synthetic routes to methyl 1-methyl-2,4-dibromo-5-imidazolecarboxylate demonstrate precision halogenation techniques applicable to PARP inhibitor synthesis:
Key Halogenation Steps
-
Regioselective bromination using PBr₃/HBr at 0°C (82% yield)
-
Protection-deprotection sequences for carboxylate groups
-
Fractional sublimation (150°C, 0.1 mmHg) to isolate intermediates
Applied to this compound, such methods could enable:
-
Selective fluorination via Balz-Schiemann reactions
-
Bromine-assisted coupling reactions for side chain introduction
Process Chemistry Considerations for this compound
Scale-Up Challenges
Phase 1 trial data reveal critical quality attributes influencing manufacturing:
These constraints necessitate:
-
Flow chemistry for exothermic cyclization steps
-
Cryogenic milling to ensure particle size distribution (D90 <50 μm)
-
In-line PAT (Process Analytical Technology) for real-time purity monitoring
Degradation Pathways and Stabilization
Accelerated stability studies (40°C/75% RH) of related PARP inhibitors inform this compound formulation strategies:
Primary Degradation Routes
-
Hydrolytic cleavage of amide bonds (pH-dependent)
-
Oxidative dimerization at electron-rich aromatics
Stabilization approaches may include:
-
Lyophilized dosage forms with buffered mannitol (pH 4.5)
-
Oxygen-scavenging packaging with argon backfilling
-
Light-resistant polymer coatings (HPMC-E5/Lactose)
Analytical Characterization Benchmarks
Phase 1 trial protocols establish quality control requirements:
Critical Quality Tests
-
HPLC-UV purity : ≥99.0% (210 nm, C18 column)
-
Chiral SFC : ≥99.9% enantiomeric excess
-
Elemental analysis : C ±0.3%, H ±0.1%, N ±0.2%
-
Residual solvents : <ICH Q3C Class 2 limits
Dissolution testing (900 mL 0.1N HCl, paddle@50 rpm) should achieve ≥80% release in 30 minutes, correlating with observed Tₘₐₓ values .
Q & A
Q. What is the pharmacological mechanism of ABT-767, and how does it target homologous recombination deficiency (HRD) in cancer cells?
this compound is an oral, competitive inhibitor of PARP-1 and PARP-2 enzymes, which are critical for DNA single-strand break repair. By inhibiting PARP, this compound induces synthetic lethality in tumors with pre-existing HRD (e.g., BRCA1/2 mutations), leading to accumulated DNA damage and apoptosis. Preclinical studies highlight its selectivity for HRD-positive cells, though clinical validation in phase 1 trials showed efficacy even in some HRD-positive patients without BRCA mutations .
Q. How was the recommended phase 2 dose (RP2D) of this compound determined in clinical trials?
The RP2D (400 mg BID) was established through a dose-escalation protocol (20–500 mg BID) in a phase 1 trial (N=93). Dose-limiting toxicities (DLTs) included grade 3/4 anemia (20% of patients) and fatigue. Pharmacokinetic (PK) analysis confirmed dose proportionality up to 500 mg BID, with a half-life of ~2 hours. No food effects on bioavailability were observed, supporting BID dosing without dietary restrictions .
Q. What patient populations were prioritized in this compound trials, and why?
The phase 1 trial focused on BRCA1/2-mutated or high-grade serous ovarian, fallopian tube, or primary peritoneal cancer patients (86% ovarian cancer, 45% BRCA1/2 mutations). These populations were selected due to their high HRD prevalence, which theoretically maximizes PARP inhibitor sensitivity. Platinum-sensitive patients were also prioritized, as platinum sensitivity correlates with HRD and PARP inhibitor response .
Advanced Research Questions
Q. How do biomarkers like BRCA mutation status and HRD scores predict this compound efficacy, and what methodological challenges arise in their assessment?
BRCA1/2 mutations and HRD positivity (assessed via genomic scarring assays) were strongly correlated with objective response rates (ORR: 47% in HRD+/BRCA+ vs. 0% in HRD−). However, 25% of HRD+ patients without BRCA mutations also responded, suggesting alternative HRD mechanisms. Methodological challenges include:
- Standardizing HRD scoring thresholds across assays.
- Addressing tumor heterogeneity in biopsy samples.
- Distinguishing between germline and somatic BRCA mutations .
| Biomarker | Response Rate (RECIST 1.1/CA-125) | Median PFS (Months) |
|---|---|---|
| HRD+/BRCA+ | 47% (16/34) | 6.7 |
| HRD+/BRCA− | 25% (2/8) | 5.1 |
| HRD− | 0% (0/18) | 1.8 |
| Data adapted from phase 1 trial subgroup analysis |
Q. How can contradictions in survival outcomes (e.g., PFS in HRD− subgroups) be reconciled, and what statistical approaches address this?
In HRD− patients, median PFS was 1.8 months, yet two HRD−/BRCA− patients showed partial responses. This paradox may arise from:
- Sample size limitations : Small HRD− subgroups (N=18) reduce statistical power.
- Temporal HRD evolution : Post-platinum therapy may induce BRCA reversion mutations, altering HRD status.
- Multivariate analysis : Adjusting for platinum sensitivity and prior therapies identified BRCA status (p<0.05) and platinum sensitivity (p<0.01) as independent predictors, but HRD lost significance in some models, highlighting confounding variables .
Q. What experimental designs are recommended to optimize this compound combination therapies while mitigating toxicity?
Preclinical models suggest synergies with DNA-damaging agents (e.g., platinum chemotherapeutics) or immune checkpoint inhibitors. However, phase 1 data showed dose-dependent anemia (35% grade 3/4), necessitating:
- Sequential dosing : Administering this compound post-chemotherapy to reduce myelosuppression overlap.
- Biomarker stratification : Restricting combinations to HRD+ populations to enhance therapeutic index.
- PK/PD monitoring : Leveraging this compound’s short half-life (2 hours) for intermittent dosing schedules .
Methodological Considerations
Q. How should researchers design trials to address this compound resistance mechanisms, such as BRCA reversion mutations?
- Longitudinal sampling : Collect serial tumor biopsies/liquid biopsies to track BRCA/HRD status dynamically.
- Functional assays : Use patient-derived organoids to test PARP inhibitor sensitivity post-resistance.
- Exploratory endpoints : Include metrics like "time to BRCA reversion" alongside traditional PFS/OS .
Q. What statistical methods are most robust for analyzing dose-response relationships in early-phase this compound trials?
- Bayesian hierarchical models : Account for heterogeneity in dose cohorts (e.g., varying BRCA/HRD prevalence).
- Exposure-response analysis : Correlate PK parameters (AUC, Cmax) with efficacy/toxicities, adjusting for covariates like renal function.
- Frailty models : Address non-proportional hazards in PFS due to censoring from dose reductions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
